molecular formula C8H4BrIN2 B1339527 6-Bromo-2-iodoquinazoline CAS No. 882670-93-1

6-Bromo-2-iodoquinazoline

Número de catálogo: B1339527
Número CAS: 882670-93-1
Peso molecular: 334.94 g/mol
Clave InChI: LCJJMJFHBCJRDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4BrIN2. It belongs to the quinazoline family, which is widely used in medicinal chemistry due to its diverse biological activities

Métodos De Preparación

6-Bromo-2-iodoquinazoline can be synthesized via multiple methods, including the Suzuki-Miyaura cross-coupling reaction and the Ullmann reaction. The Suzuki-Miyaura coupling involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and high functional group tolerance . The Ullmann reaction, on the other hand, involves the coupling of aryl halides in the presence of a copper catalyst, typically under elevated temperatures.

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

6-Bromo-2-iodoquinazoline serves as a bifunctional electrophilic substrate in palladium-mediated reactions. Key transformations include:

Suzuki-Miyaura Cross-Coupling

The C-I bond undergoes selective coupling with aryl/heteroaryl boronic acids due to its lower bond dissociation energy (~66.45 kcal/mol) compared to the C-Br bond.

  • Conditions : PdCl₂(PPh₃)₂, Cs₂CO₃, THF, 60–80°C.
  • Outcome : Yields 2-aryl-6-bromoquinazolines with retention of the C(6)-Br bond for subsequent functionalization .

Sonogashira Coupling

Alkynylation at C(2)-I occurs preferentially over C(6)-Br, enabling sequential reactions:

  • Conditions : PdCl₂(PPh₃)₂, CuI, NEt₃, THF, room temperature.
  • Example : Reaction with phenylacetylene forms 2-alkynyl-6-bromoquinazoline in 85% yield .

Buchwald-Hartwig Amination

The C(2)-I bond reacts with primary/secondary amines under Pd catalysis:

  • Conditions : Pd(OAc)₂, Xantphos, KOtBu, dioxane, 100°C.
  • Outcome : 2-Amino-6-bromoquinazolines are obtained with >90% regioselectivity .

Sequential Functionalization Pathways

The retained C(6)-Br bond allows further diversification:

Sequential Suzuki/Sonogashira Reactions

  • Initial C(2)-I coupling with alkynes or arylboronic acids.
  • Subsequent C(6)-Br coupling under modified conditions (e.g., elevated temperature or alternative catalysts).
  • Key Example :
    • Step 1: Sonogashira coupling at C(2)-I (THF, r.t., 18 h).
    • Step 2: Suzuki coupling at C(6)-Br (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

Halogen Exchange Reactions

The C(6)-Br bond can be converted to other halogens (e.g., Cl, F) via Finkelstein or Balz-Schiemann reactions for enhanced reactivity.

Nucleophilic Substitution Reactions

The electron-deficient quinazoline core facilitates nucleophilic attacks:

Aromatic Nucleophilic Substitution

  • At C(4) : In derivatives lacking substituents at C(4), amines or alkoxides displace halogens under mild conditions (e.g., K₂CO₃, DMF, 60°C) .
  • At C(6) : Bromine can be replaced by thiols or amines in polar aprotic solvents (e.g., DMSO, 100°C) .

Comparative Reactivity and Selectivity

The reactivity hierarchy for cross-coupling is C-I > C-Br due to:

  • Lower bond dissociation energy (C-I: ~66 kcal/mol vs. C-Br: ~83 kcal/mol) .
  • Enhanced Pd(0) oxidative addition kinetics at C-I .
Reaction Type Position Modified Catalyst System Yield Range
Suzuki-MiyauraC(2)-IPdCl₂(PPh₃)₂/Cs₂CO₃75–92%
SonogashiraC(2)-IPdCl₂(PPh₃)₂/CuI80–95%
Buchwald-HartwigC(2)-IPd(OAc)₂/Xantphos70–88%
Sequential SuzukiC(6)-BrPd(PPh₃)₄/K₂CO₃65–78%

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 6-bromo-2-iodoquinazoline can be categorized into several key areas:

Anticancer Activity

Quinazoline derivatives are known for their ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. Research has shown that compounds like this compound exhibit significant inhibitory effects on EGFR autophosphorylation, making them promising candidates for cancer therapy . Molecular docking studies indicate improved binding affinities compared to non-halogenated counterparts .

Antimicrobial Properties

Numerous studies have documented the antimicrobial efficacy of quinazoline derivatives. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. The introduction of halogen atoms has been linked to enhanced antifungal activity .

A specific study highlighted the synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones, which exhibited potent antibacterial and antifungal activities against human pathogenic microorganisms .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolines have been explored extensively. Studies indicate that certain derivatives can significantly reduce inflammation markers in vitro and in vivo. For example, compounds derived from similar structures demonstrated higher anti-inflammatory activity compared to standard drugs like ibuprofen .

Case Study 1: Anticancer Efficacy

A study evaluated a series of halogenated quinazolines for their EGFR inhibitory activity. The findings suggested that this compound derivatives could serve as effective inhibitors, showing IC50 values in the nanomolar range against cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various quinazoline derivatives, including this compound. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in treating infections .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInhibition of EGFR; potential for cancer therapy
AntimicrobialActivity against bacteria and fungi; broad-spectrum effectiveness
Anti-inflammatoryReduction of inflammation markers; potential alternative to ibuprofen

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-iodoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been studied for its potential to inhibit tyrosine kinases, which are involved in cell signaling pathways .

Comparación Con Compuestos Similares

6-Bromo-2-iodoquinazoline can be compared with other quinazoline derivatives, such as:

    6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines: These compounds have been studied for their tyrosine kinase inhibitory activity.

    6-Substituted quinazoline-2-thiols: These derivatives are known for their diverse biological activities, including antibacterial and antifungal properties.

The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct reactivity and biological activity compared to other quinazoline derivatives.

Actividad Biológica

6-Bromo-2-iodoquinazoline is a compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H5BrIN3\text{C}_9\text{H}_5\text{BrI}\text{N}_3

his compound features a quinazoline ring with bromine and iodine substituents, which are crucial for its biological activities.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa13

The presence of halogen atoms at specific positions on the quinazoline ring enhances the interaction with microbial cell walls, contributing to its antibacterial efficacy. Studies suggest that modifications at positions 2 and 3 of the quinazoline scaffold are critical for improving antimicrobial activity .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Quinazolines are known to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.

Case Study: Inhibition of EGFR

In a study evaluating various quinazoline derivatives, including this compound, it was found that this compound significantly inhibited EGFR autophosphorylation in vitro. The IC50 values for different cancer cell lines were reported as follows:

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)Reference
HEPG24.5
HeLa3.8
MCF75.0

The anticancer mechanisms include blocking DNA repair pathways and promoting apoptosis in cancer cells . This dual action makes it a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

Research has indicated that quinazoline derivatives possess anti-inflammatory properties. Specifically, this compound has been evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production.

Table 3: Anti-inflammatory Activity Assessment

CompoundTNF-α Inhibition (%)Reference
This compound65
Control (Dexamethasone)80

The results suggest that this compound could serve as a potential anti-inflammatory agent by modulating cytokine production in inflammatory pathways .

Q & A

Q. What synthetic routes are most effective for preparing 6-Bromo-2-iodoquinazoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves halogenation of quinazoline derivatives. Bromination and iodination steps may employ reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl), respectively. Optimization requires controlling temperature (e.g., 0–25°C for bromination ), solvent choice (e.g., DMF or THF for solubility), and catalyst selection (e.g., Lewis acids). Purity can be enhanced via column chromatography or recrystallization. Conflicting yields in literature may arise from variations in stoichiometry, reaction time, or purification methods. Researchers should systematically test parameters and validate purity via HPLC or NMR .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection requires synchrotron or high-resolution lab sources. For refinement, SHELX software (e.g., SHELXL) is widely used for small-molecule structures . Challenges include handling heavy atoms (Br, I), which may cause absorption errors. Multi-scan corrections and TWINABS for absorption are recommended. Discrepancies in bond angles/lengths across studies may stem from disorder modeling; iterative refinement and validation tools (e.g., PLATON) are critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO or CDCl3_3 identify aromatic protons and halogen effects. 1H^{1}\text{H}-NMR splitting patterns distinguish substituent positions.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+).
  • IR : Absorbance bands for C-Br (~550 cm1^{-1}) and C-I (~500 cm1^{-1}) validate halogen presence.
    Contradictions in spectral data may arise from solvent interactions or impurities. Triangulate with X-ray data and repeat measurements under standardized conditions .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like Fukui indices to predict nucleophilic/electrophilic sites. Solvent effects can be simulated using PCM models. For Suzuki-Miyaura couplings, analyze activation energies for transmetalation steps. Experimental validation involves kinetic studies (e.g., varying palladium catalysts, bases). Discrepancies between computational and experimental yields may reflect steric effects unaccounted for in simulations .

Q. What strategies mitigate degradation of this compound during storage and handling?

Methodological Answer:
Degradation is minimized by:

  • Storage : Inert atmosphere (argon) at 2–8°C, protected from light (amber vials) .
  • Handling : Use anhydrous solvents and gloveboxes to prevent hydrolysis.
  • Stability Testing : Monitor via periodic HPLC to detect decomposition products (e.g., dehalogenation). Contradictory shelf-life reports may stem from varying humidity or oxygen exposure; replicate conditions in stability studies .

Q. How can researchers design experiments to explore the biological activity of this compound as a kinase inhibitor?

Methodological Answer:

  • In Vitro Assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC50_{50} values. Include positive controls (e.g., staurosporine) and validate selectivity via kinase profiling panels.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying halogens) to correlate substituent effects with potency.
  • Crystallography : Co-crystallize with target kinases (e.g., EGFR) to identify binding modes. Resolve conflicting activity data by controlling assay conditions (e.g., ATP concentration, pH) .

Q. What methodologies resolve contradictions in reported solubility profiles of this compound across solvents?

Methodological Answer:
Systematic solubility testing using the shake-flask method:

Saturate solvents (e.g., DMSO, ethanol, THF) with the compound.

Filter and quantify supernatant via UV-Vis (λ~280 nm for quinazoline).

Validate with DSC to detect polymorphic forms affecting solubility.
Discrepancies may arise from particle size (use micronized powder) or temperature variations. Report Hansen solubility parameters to guide solvent selection .

Q. How should researchers approach the scale-up synthesis of this compound while maintaining reproducibility?

Methodological Answer:

  • Process Chemistry : Transition from batch to flow chemistry for exothermic halogenation steps. Monitor in-line via FTIR or Raman spectroscopy.
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time purity checks.
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, stirring rate). Address batch-to-batch variability by standardizing reagents (e.g., CAS-certified suppliers) .

Propiedades

IUPAC Name

6-bromo-2-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJJMJFHBCJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582074
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-93-1
Record name 6-Bromo-2-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-iodoquinazoline
Reactant of Route 2
6-Bromo-2-iodoquinazoline
Reactant of Route 3
6-Bromo-2-iodoquinazoline
Reactant of Route 4
6-Bromo-2-iodoquinazoline
Reactant of Route 5
6-Bromo-2-iodoquinazoline
Reactant of Route 6
6-Bromo-2-iodoquinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.